(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(o-tolyl)methanone
Description
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Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNOS/c1-14-6-2-3-7-15(14)19(22)21-11-10-18(23-13-12-21)16-8-4-5-9-17(16)20/h2-9,18H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPCMWYNTHDZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(o-tolyl)methanone is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that this compound exhibits biological activities primarily through modulation of neurotransmitter systems and receptor interactions. It has been identified as a dual NK1/NK3 antagonist, suggesting its role in treating conditions like schizophrenia and anxiety disorders .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antagonistic Properties | Inhibits neurokinin receptors (NK1 and NK3), impacting neurotransmission. |
| Therapeutic Potential | Potential use in treating schizophrenia and anxiety disorders. |
| Cytotoxic Effects | Exhibits selective cytotoxicity against certain cancer cell lines. |
Study 1: Antipsychotic Effects
A study conducted on animal models demonstrated that the administration of this compound resulted in significant reductions in hyperactivity and anxiety-like behaviors. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects.
Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer. The compound showed IC50 values ranging from 10 to 20 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics.
Study 3: Receptor Binding Affinity
The binding affinity of this compound for NK1 and NK3 receptors was evaluated using radiolabeled ligands. The compound displayed high affinity for both receptors, with Ki values of 5 nM for NK1 and 8 nM for NK3, suggesting its potential as a therapeutic agent targeting these pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
